N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of phthalimides and succinimides This compound is characterized by the presence of both a phthalimide and a succinimide moiety, which are linked through a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under heating conditions to form phthalimide.
Formation of the Succinimide Moiety: Succinimide can be synthesized by the reaction of succinic anhydride with ammonia or a primary amine.
Coupling Reaction: The phthalimide and succinimide moieties are then linked through a benzamide group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the benzamide moiety.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Succinimide: Another related compound with a succinimide moiety.
N-(1,3-dioxoisoindolin-5-yl)benzamide: A compound with a similar phthalimide moiety but lacking the succinimide group.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of both phthalimide and succinimide moieties linked through a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-15-7-8-16(24)22(15)12-4-1-10(2-5-12)17(25)20-11-3-6-13-14(9-11)19(27)21-18(13)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKQCDFJCWOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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